

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride

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Compound of Interest

Compound Name: 2-(Chloromethyl)pyridine

Cat. No.: B1213738

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(Chloromethyl)pyridine hydrochloride**, a key reagent and building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the development of novel therapeutics.

Core Properties of 2-(Chloromethyl)pyridine Hydrochloride

2-(Chloromethyl)pyridine hydrochloride is a pyridinium salt that serves as a versatile electrophile in a variety of organic reactions. Its reactivity stems from the chloromethyl group, which is susceptible to nucleophilic substitution. This property makes it an invaluable intermediate for introducing the 2-pyridylmethyl moiety into larger, more complex molecules.

Property	Value
Molecular Weight	164.03 g/mol
Molecular Formula	C ₆ H ₇ Cl ₂ N (or C ₆ H ₆ CIN·HCl)
CAS Number	6959-47-3
Appearance	White to off-white or tan crystalline solid or powder
Melting Point	120-124 °C
Solubility	Soluble in water
Synonyms	2-Picolyl chloride hydrochloride, 2-Pyridylmethylchloride hydrochloride

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

A common and effective method for the synthesis of **2-(Chloromethyl)pyridine** hydrochloride involves a multi-step process starting from 2-methylpyridine. This synthetic route is advantageous due to its relatively high yield and use of accessible starting materials.

Experimental Protocol: Synthesis from 2-Methylpyridine

This protocol outlines a typical laboratory-scale synthesis:

- Oxidation of 2-Methylpyridine:
 - In a suitable reaction vessel, 2-methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid.
 - The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically around 1:1.1:1.4.
 - The reaction mixture is heated to approximately 70-80°C for 10-14 hours. This step yields N-oxide-2-methylpyridine.

- Formation of 2-Picoly Acetate:
 - The N-oxide-2-methylpyridine is then reacted with glacial acetic acid to form 2-picoly acetate.
- Hydrolysis to 2-Pyridinemethanol:
 - The 2-picoly acetate is hydrolyzed under basic conditions, for instance, using a 25% aqueous solution of sodium hydroxide, to produce 2-pyridinemethanol.
- Chlorination to **2-(Chloromethyl)pyridine** Hydrochloride:
 - The final step involves the reaction of 2-pyridinemethanol with thionyl chloride.
 - The molar ratio of 2-pyridinemethanol to thionyl chloride is approximately 1:1.2.
 - The reaction is typically carried out in a suitable solvent, and upon completion, the product, **2-(Chloromethyl)pyridine** hydrochloride, precipitates and can be collected by filtration.

Chemical Reactivity and Applications

The primary mode of reactivity for **2-(Chloromethyl)pyridine** hydrochloride is nucleophilic substitution at the chloromethyl group. This allows for the facile introduction of the 2-pyridylmethyl group into a wide range of molecules.

Key applications include:

- Synthesis of Calixarenes: It is used as a reagent in the base-catalyzed alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in dimethylformamide (DMF)[1].
- Development of MRI Contrast Agents: This compound is utilized in the synthesis of gadolinium (Gd^{3+}) diethylenetriaminepentaacetic acid (DTPA) bisamide complexes, which have applications as zinc-sensitive magnetic resonance imaging (MRI) contrast agents[1].
- Intermediate for Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.

Role in Drug Discovery and Signaling Pathways

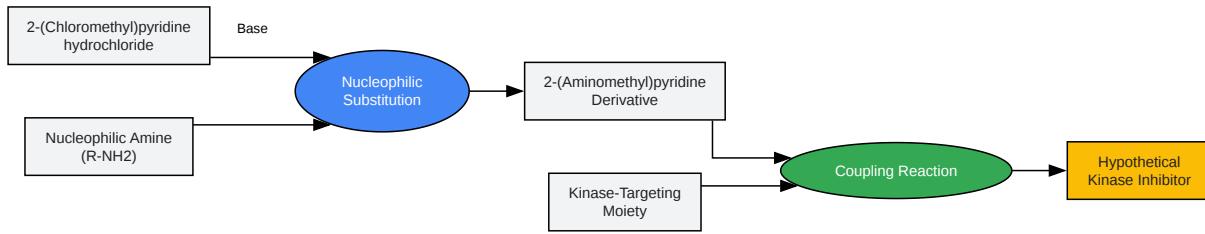
While **2-(Chloromethyl)pyridine** hydrochloride is primarily a reactive intermediate, its derivatives are of significant interest in drug discovery, particularly in the development of enzyme inhibitors that modulate cellular signaling pathways. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Derivatives of **2-(Chloromethyl)pyridine** have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents. A significant area of focus is the development of protein kinase inhibitors. Kinases are key enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The reactive nature of **2-(Chloromethyl)pyridine** hydrochloride allows for the synthesis of diverse libraries of pyridine-containing compounds that can be screened for inhibitory activity against specific kinases.

Furthermore, pyridine-containing compounds have been developed as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated therapeutic strategy in oncology.

The general mechanism of action for many biologically active derivatives is their function as alkylating agents. The chloromethyl group can form covalent bonds with nucleophilic sites on biological macromolecules like DNA and proteins, leading to the disruption of their normal function.

Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor using **2-(Chloromethyl)pyridine** hydrochloride as a starting material.



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Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Safety and Handling

2-(Chloromethyl)pyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

- **Hazards:** It is harmful if swallowed and causes severe skin burns and eye damage. It is also corrosive and can cause severe irritation upon contact. The compound is hygroscopic and air-sensitive.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably a fume hood.
- **Handling:** Avoid inhalation of dust. Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and bases.
- **First Aid:**
 - **Skin Contact:** Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes.
 - **Ingestion:** Do not induce vomiting. Rinse mouth with water.
 - **Inhalation:** Move the individual to fresh air.
 - In all cases of exposure, seek immediate medical attention.
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

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References

- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
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